methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate
CAS No.:
Cat. No.: VC16370090
Molecular Formula: C16H18BrN3O4
Molecular Weight: 396.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18BrN3O4 |
|---|---|
| Molecular Weight | 396.24 g/mol |
| IUPAC Name | methyl 2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetate |
| Standard InChI | InChI=1S/C16H18BrN3O4/c1-24-16(23)10-19-15(22)9-18-14(21)5-7-20-6-4-11-2-3-12(17)8-13(11)20/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22) |
| Standard InChI Key | NJVRDGFKFVOIHL-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)CNC(=O)CCN1C=CC2=C1C=C(C=C2)Br |
Introduction
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is a complex organic compound belonging to the class of indole derivatives. It features a bromoindole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The presence of the glycylglycinate group suggests potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics.
Synthesis Pathway
The synthesis of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate typically involves several key steps, including the coupling of 6-bromoindole with various amino acids and esters to form peptide-like structures. This process often requires optimization for yield and purity, using techniques such as chromatography.
Chemical Reactivity
The reactivity of the compound is influenced by the electronic nature of the substituents on the indole ring and the steric hindrance provided by the glycylglycinate moiety. This allows for participation in various chemical reactions, which can be tailored for specific applications in synthetic chemistry.
Biological Significance
Indole derivatives, including methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate, are recognized for their interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential antimicrobial and anticancer activities, although further research is needed to fully elucidate its therapeutic potential.
Potential Applications
Given its structural characteristics and biological relevance, this compound could serve as a valuable tool in medicinal chemistry and pharmacology research. Its potential applications include the development of peptide-based therapeutics and the exploration of new biological activities.
Comparison with Similar Compounds
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycine | Chlorine substitution | Different halogen affects reactivity |
| N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycine | Bromine at 4-position | Variation in position alters biological activity |
| 5-Bromoindole | Simple brominated indole | Lacks glycine linkage, focusing solely on indole activity |
| 5-Bromoindole-3-acetic acid | Acetic acid substitution | Different functional group influences solubility and reactivity |
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is distinct due to its specific bromination at the 6-position of the indole ring combined with a glycylglycinate moiety, enhancing its biological activity and providing distinct chemical reactivity compared to other similar compounds.
Spectroscopic Analysis
The structural elucidation of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate can be confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biological Evaluation
Further studies are necessary to detail its interaction profiles and mechanisms of action, which will help clarify its therapeutic potential. The compound's potential for antimicrobial and anticancer activities suggests it could be a valuable candidate for future research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume